molecular formula C10H10Br2O2 B14040057 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one

1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14040057
M. Wt: 321.99 g/mol
InChI Key: KAXONTMRRJTXEU-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of bromine atoms and a hydroxymethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the selective bromination of the compound, yielding the desired product with high purity.

Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure consistency and efficiency. The use of advanced reactors and purification techniques helps in achieving high yields and purity levels required for commercial applications .

Chemical Reactions Analysis

1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-bromo-3-[2-bromo-4-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10Br2O2/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3,13H,4-6H2

InChI Key

KAXONTMRRJTXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Br)CC(=O)CBr

Origin of Product

United States

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